3-Chloro-5-(2-methylphenyl)aniline
Description
3-Chloro-5-(2-methylphenyl)aniline is a substituted aniline derivative featuring a chlorine atom at the 3-position and a 2-methylphenyl group at the 5-position of the benzene ring. Its molecular formula is C₁₃H₁₂ClN, with a molecular weight of 217.7 g/mol. This compound likely serves as an intermediate in pharmaceuticals or agrochemicals, given the prevalence of substituted anilines in drug discovery .
Properties
IUPAC Name |
3-chloro-5-(2-methylphenyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c1-9-4-2-3-5-13(9)10-6-11(14)8-12(15)7-10/h2-8H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJGWZZQEICIQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-5-(2-methylphenyl)aniline, a compound within the class of substituted anilines, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on various research findings.
Chemical Structure and Synthesis
The chemical formula for this compound is . It is synthesized through various methods involving chlorination and amination of aromatic compounds. The presence of the chloro and methyl groups significantly influences its reactivity and biological properties.
Antimicrobial Properties
Numerous studies have documented the antimicrobial efficacy of this compound against various bacterial strains. For instance, it has shown notable activity against Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentrations (MICs) reported as low as 16 μg/mL for some derivatives .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Listeria monocytogenes | 16 |
These findings suggest that modifications to the aniline structure can enhance its antibacterial properties, making it a candidate for further drug development.
Antifungal Activity
In addition to its antibacterial properties, this compound exhibits antifungal activity against strains such as Candida albicans and Aspergillus niger . Studies indicate that certain analogues have MIC values around 8 μg/mL against these fungi, showcasing their potential in treating fungal infections .
Urease Inhibition
Recent research has highlighted the urease inhibitory activity of derivatives of this compound. Compounds synthesized in this context demonstrated significant urease inhibition, with IC50 values indicating strong potential for treating conditions associated with urease activity, such as certain types of kidney stones .
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study published in MDPI demonstrated that derivatives of this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The most effective compounds had MIC values comparable to established antibiotics, indicating their potential as alternatives in antimicrobial therapy .
- Urease Inhibition Research : In a comparative study on urease inhibitors, several derivatives of this compound were tested against thiourea. Results showed that some analogues had superior inhibitory effects, suggesting that structural modifications can enhance biological activity significantly .
- Fungal Activity Assessment : Another investigation assessed the antifungal properties of various aniline derivatives, including this compound. The study found that specific substitutions on the phenyl ring could lead to improved antifungal efficacy against resistant strains of fungi .
Scientific Research Applications
Synthesis and Chemical Properties
3-Chloro-5-(2-methylphenyl)aniline can be synthesized through several methods, primarily involving chlorination and nitration processes. For instance, a notable synthesis route involves the reaction of 2-methyl-4-nitroaniline with chlorinating agents to yield 3-chloro-5-nitrotoluene, which can subsequently be reduced to obtain the desired aniline derivative .
Chemical Properties:
- Molecular Formula: CHClN
- Molecular Weight: 155.60 g/mol
- Appearance: Typically a yellowish solid or liquid.
Pharmaceutical Applications
This compound has been investigated for its potential in pharmaceutical formulations. It serves as an intermediate in the synthesis of various bioactive compounds, including:
- Urease Inhibitors: Recent studies have highlighted its role in developing novel urease inhibitors that show promise in treating conditions like peptic ulcers and kidney stones .
- Tranquilizers: The compound is structurally similar to other chloroaniline derivatives that exhibit tranquillizing effects, making it a candidate for further pharmacological exploration .
Agrochemical Applications
In the agrochemical sector, this compound is utilized as an intermediate in the synthesis of pesticides and herbicides. Its derivatives have shown efficacy against various pests and diseases affecting crops:
- Pesticide Formulations: The compound is integrated into formulations that enhance pest resistance while minimizing environmental impact.
- Herbicide Development: Research indicates its potential in creating selective herbicides that target specific weeds without harming crops.
Material Science Applications
The compound's unique chemical structure allows it to be used in the development of advanced materials:
- Dyes and Pigments: As an intermediate in azo dye production, it contributes to vibrant colorants used in textiles and coatings .
- Optical Materials: Its derivatives are explored for their optical properties, making them suitable for applications in photonics and electronics.
Case Studies
To illustrate the applications of this compound, several case studies are highlighted:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects: Electron-withdrawing groups (Cl, CF₃, OCF₃) enhance electrophilicity, improving reactivity in cross-coupling reactions . Electron-donating groups (2-MePh, OMe) increase solubility and stability but may reduce binding affinity in biological targets .
Synthesis Yields :
- Suzuki coupling typically achieves high yields (>80%) for aryl-aryl bonds .
- Halogenated derivatives (e.g., CF₃-substituted) require harsher conditions, leading to moderate yields (56–75%) .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
